molecular formula C11H14F3NO3 B2745952 (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one CAS No. 478260-34-3

(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2745952
CAS No.: 478260-34-3
M. Wt: 265.23 g/mol
InChI Key: BOZIOYZXXDNBGS-UHFFFAOYSA-N
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Description

(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a trifluoromethyl group and a spirocyclic moiety, making it an interesting subject for research in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic structure through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its spirocyclic structure and trifluoromethyl group make it a valuable tool for investigating biological pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its unique chemical properties. It can be used to design new pharmaceuticals with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also used in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and trifluoromethyl-containing compounds, such as:

  • 1,4-dioxa-8-azaspiro[4.5]decane
  • 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

Uniqueness

What sets (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one apart is its combination of a spirocyclic structure with a trifluoromethyl group. This unique combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

478260-34-3

Molecular Formula

C11H14F3NO3

Molecular Weight

265.23 g/mol

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C11H14F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h1,4H,2-3,5-8H2

InChI Key

BOZIOYZXXDNBGS-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)C=CC(=O)C(F)(F)F

Canonical SMILES

C1CN(CCC12OCCO2)C=CC(=O)C(F)(F)F

solubility

not available

Origin of Product

United States

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